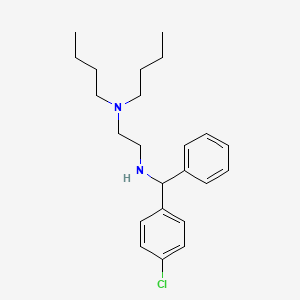
Zinc arsenide(znas2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc arsenide (ZnAs2) is an inorganic compound composed of zinc and arsenic. It crystallizes in a monoclinic structure and is known for its semiconducting properties. This compound is utilized in various applications, particularly in the fields of electronics and photonics due to its unique electrical and optical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc arsenide can be synthesized through several methods, including vapor-phase synthesis and direct reaction of zinc with arsenic. In vapor-phase synthesis, metal arsenic and metal zinc are volatilized at temperatures ranging from 400°C to 1200°C for 0.5 to 10 hours. The volatilized vapors react at 400°C to 900°C to form zinc arsenide . Another method involves the direct reaction of zinc and arsenic at high temperatures to produce zinc arsenide .
Industrial Production Methods: The industrial production of zinc arsenide often involves the vapor-phase synthesis method due to its efficiency and high purity yield. This method is advantageous as it reduces the environmental impact by minimizing arsenic discharge and utilizes low-cost raw materials .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc arsenide undergoes various chemical reactions, including dissociation, oxidation, and reduction. For instance, it can dissociate into zinc and arsenic at elevated temperatures (612-759 K) .
Common Reagents and Conditions:
Oxidation: Zinc arsenide can be oxidized in the presence of oxygen to form zinc oxide and arsenic trioxide.
Reduction: It can be reduced using hydrogen gas to yield elemental zinc and arsenic.
Substitution: Zinc arsenide can undergo substitution reactions with halogens to form zinc halides and arsenic halides.
Major Products:
Oxidation: Zinc oxide (ZnO) and arsenic trioxide (As2O3)
Reduction: Elemental zinc (Zn) and arsenic (As)
Substitution: Zinc halides (ZnX2) and arsenic halides (AsX3), where X represents a halogen.
Wissenschaftliche Forschungsanwendungen
Zinc arsenide is extensively used in scientific research due to its semiconducting properties. Some key applications include:
Electronics: Used in the fabrication of semiconductor devices and integrated circuits.
Photonics: Employed in photo-optic applications due to its ability to modulate light.
Thermoelectric Materials: Utilized in thermoelectric devices for energy conversion.
Chemical Sensors: Applied in the development of sensors for detecting various chemical species.
Wirkmechanismus
Zinc arsenide shares similarities with other compounds such as cadmium arsenide (Cd3As2), zinc phosphide (Zn3P2), and cadmium phosphide (Cd3P2). These compounds exhibit similar crystal structures and semiconducting properties. zinc arsenide is unique due to its specific band gap and thermal stability, making it particularly suitable for certain applications in electronics and photonics .
Vergleich Mit ähnlichen Verbindungen
- Cadmium arsenide (Cd3As2)
- Zinc phosphide (Zn3P2)
- Cadmium phosphide (Cd3P2)
Zinc arsenide stands out due to its combination of electrical, optical, and thermal properties, which make it a versatile material for various advanced technological applications.
Eigenschaften
Molekularformel |
As2Zn |
|---|---|
Molekulargewicht |
215.2 g/mol |
InChI |
InChI=1S/As2.Zn/c1-2; |
InChI-Schlüssel |
KXUSEUKXCIKTBF-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[As]=[As] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
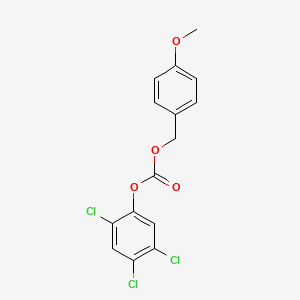
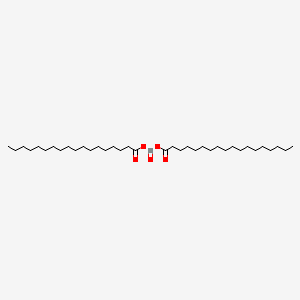
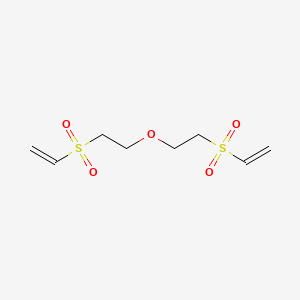
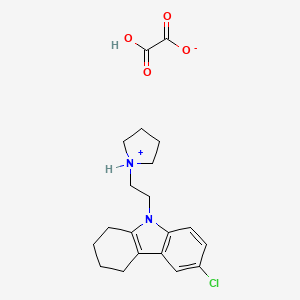
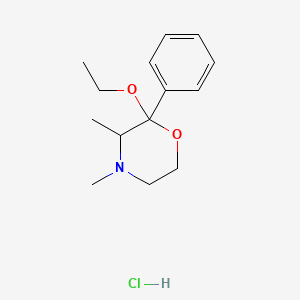
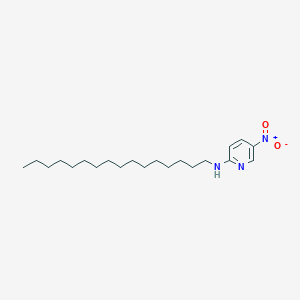
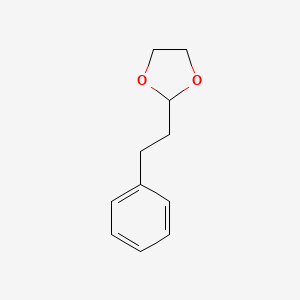
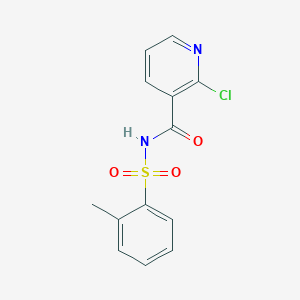

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
